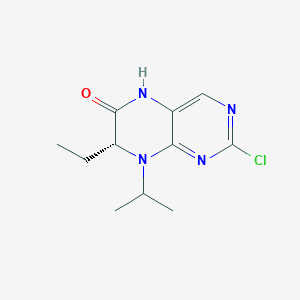

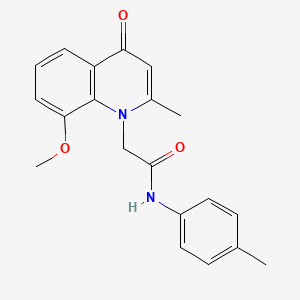

![molecular formula C12H10FN3O2 B2884708 ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea CAS No. 301176-91-0](/img/structure/B2884708.png)

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Mechanism and Enzyme Inhibition

- Catalytic Activity and Enzyme Inhibition : A study by Santi and Hardy (1987) explored the catalytic mechanism of tRNA (uracil-5-)methyltransferase and its inhibition. They found that 5-fluorouracil-substituted tRNA leads to enzyme inactivation, forming a stable covalent complex, suggesting a potential pathway for RNA modification effects of such compounds (Santi & Hardy, 1987).

Antidepressant Properties

- Serotonin Reuptake Inhibition : Research by Matzen et al. (2000) demonstrated that certain urea derivatives, including those with a fluorophenyl component, act as serotonin reuptake inhibitors and exhibit 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile indicates potential antidepressant properties (Matzen et al., 2000).

Genetic Studies and Mutations

- Gene Cloning and Mutant Alleles : Kern et al. (1990) investigated the FUR1 gene of Saccharomyces cerevisiae, which encodes uracil phosphoribosyltransferase. They studied mutant alleles with different sensibilities to 5-fluorouridine, providing insights into genetic variations and enzyme activity (Kern et al., 1990).

Nucleic Acid Interactions

- Interactions with Nucleic Acids : Guinn et al. (2013) quantified the interactions of urea with nucleic acid functional groups. Their findings contribute to understanding how urea, including its derivatives, interacts with DNA and RNA, which is crucial for probing conformational changes in nucleic acid processes (Guinn et al., 2013).

Nucleotide Modification

- Synthesis and Arylation of Uracil Derivatives : Gondela and Walczak (2006) discussed a method for N-1 arylation of uracil derivatives, which is relevant for creating modified nucleotides that could have diverse applications in molecular biology and pharmacology (Gondela & Walczak, 2006).

Receptor Antagonism

- Neuropeptide Y5 Receptor Antagonism : Fotsch et al. (2001) identified phenyl urea derivatives as neuropeptide Y5 receptor antagonists, highlighting their potential role in modulating neurotransmission and their possible therapeutic applications (Fotsch et al., 2001).

Molecular Folding and Unfolding

- Heterocyclic Ureas in Molecular Folding : Corbin et al. (2001) studied the conformational behavior of heterocyclic ureas, including their unfolding to form hydrogen-bonded complexes. This research provides insight into the structural properties of urea derivatives and their potential applications in designing self-assembling molecular systems (Corbin et al., 2001).

Propiedades

IUPAC Name |

[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNCFRIOFHVMJ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

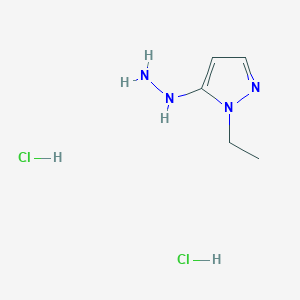

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

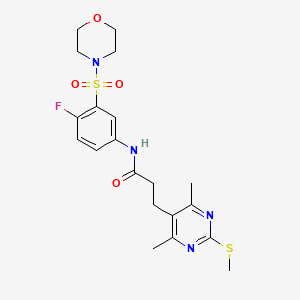

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

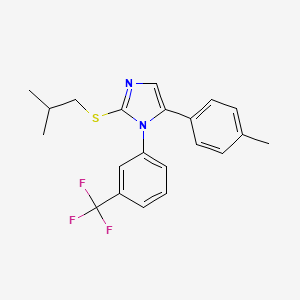

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)